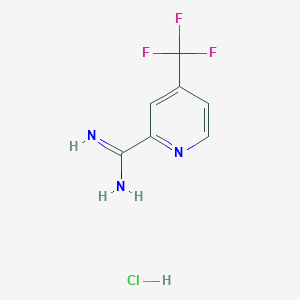

4-(Trifluoromethyl)picolinimidamide hydrochloride

Overview

Description

4-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the chemical formula C7H7ClF3N3. It is a crystalline solid that is stable at room temperature. This compound is known for its significant biological activities, including anti-inflammatory, antiviral, and antibacterial properties .

Preparation Methods

4-(Trifluoromethyl)picolinimidamide hydrochloride can be synthesized through the reaction of aniline with trifluoroacetic acid under specific conditions. The reaction involves configuring the reaction system, controlling the temperature, and monitoring the reaction time. The compound is typically produced in an inert atmosphere to prevent unwanted reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

4-(Trifluoromethyl)picolinimidamide hydrochloride has significant potential in pharmaceutical applications, particularly as a precursor or building block for synthesizing new therapeutic agents. Its unique trifluoromethyl substitution pattern may enhance the efficacy and selectivity of drugs targeting various diseases.

Case Studies

- Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that 4-(Trifluoromethyl)picolinimidamide could be developed into anti-inflammatory drugs.

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating conditions like cancer or inflammatory diseases. The trifluoromethyl moiety is known to improve binding affinity to target proteins, enhancing its potential as a therapeutic agent .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the creation of complex molecules, including peptides and other pharmaceuticals. Its ability to form hydrogen bonds with active sites of enzymes makes it particularly useful in medicinal chemistry.

Agrochemical Applications

The compound's properties also make it suitable for use in agrochemicals, where it can potentially enhance the effectiveness of pesticides or herbicides due to its lipophilicity and biological activity .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. Its antiviral and antibacterial activities are attributed to its ability to interfere with the replication processes of viruses and bacteria .

Comparison with Similar Compounds

4-(Trifluoromethyl)picolinimidamide hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

- 4-(Trifluoromethyl)pyridine-2-carboxamidine

- 4-(Trifluoromethyl)pyridine-2-carboximidamide

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Biological Activity

4-(Trifluoromethyl)picolinimidamide hydrochloride is an organic compound with the chemical formula C₇H₇ClF₃N₃ and a molecular weight of 225.60 g/mol. It features a trifluoromethyl group attached to a picolinimidamide structure, classifying it within the picolinamide family. The compound is recognized for its unique chemical properties, which may influence its biological activity and pharmacological potential.

- Chemical Structure : The compound's structure includes:

- A trifluoromethyl group (-CF₃)

- A picolinimidamide backbone

- CAS Number : 909109-68-8

- PubChem ID : 53484997

- Physical State : Typically a solid, stored under inert conditions to maintain stability.

Biological Activity

While specific biological activities of this compound are not extensively documented, related compounds in the picolinamide class exhibit significant pharmacological effects. The presence of the trifluoromethyl group may enhance its biological activity and stability compared to structurally similar compounds lacking this feature.

Potential Pharmacological Effects

- Antimicrobial Activity : Picolinamides are often explored for their potential as antimicrobial agents. Similar compounds have shown efficacy against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Some derivatives within the picolinamide family have been investigated for their anticancer effects, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The imidamide moiety may facilitate interactions with specific enzymes, potentially acting as inhibitors in various biochemical pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their CAS numbers and similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methylpicolinimidamide hydrochloride | 1179360-90-7 | 0.78 |

| 5-Fluoropicolinimidamide hydrochloride | 1179362-15-2 | 0.76 |

| Picolinimidamide hydrochloride | 51285-26-8 | 0.75 |

| (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 1005515-26-3 | 0.87 |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | 871826-12-9 | 0.82 |

The trifluoromethyl group's presence in this compound distinguishes it from others, potentially enhancing its biological activity and chemical stability.

Study on Antimicrobial Activity

A recent study evaluated various picolinamide derivatives, including those structurally similar to this compound, for their antimicrobial properties against multiple bacterial strains:

- Tested Strains : Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis

- Results : Some derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from to , indicating promising antimicrobial effects.

Investigation into Anticancer Effects

Another research effort focused on the anticancer potential of pyridine-based compounds:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer)

- Findings : Certain derivatives demonstrated IC₅₀ values in the to range, showing superior growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil.

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-13-5(3-4)6(11)12;/h1-3H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIANKIGGKEYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704317 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909109-68-8 | |

| Record name | 4-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.